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Abstract

VCC234718, also known as VS-4718 and PND-1186, is a potent and reversible small molecule
inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] As a critical node in intracellular signaling,
FAK is implicated in tumor cell survival, proliferation, migration, and invasion.[4] VCC234718's
therapeutic potential is currently being explored in clinical trials.[4] This technical guide
provides a comprehensive overview of the solubility and stability profile of VCC234718, based
on publicly available data, to support researchers and drug development professionals in its
preclinical and clinical investigation.

Chemical and Physical Properties

VCC234718 is a substituted pyridine derivative with the following properties:

Property Value

Molecular Formula C25H26F3N503

Molecular Weight 501.5 g/mol [4]

CAS Number 1061353-68-1

Synonyms VS-4718, PND-1186, SR-2516
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Solubility Profile

The solubility of VCC234718 has been determined in various aqueous and organic solvents.
The data indicates good solubility in several common laboratory solvents, with some conflicting
reports on its aqueous solubility that may depend on the specific experimental conditions and

formulation.
Solvent Solubility Reference
Water 22 mg/mL [5]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (199.4 mM) [3]
> 34 mg/mL (67.80 mM) [6]
24 mg/mL
Dimethylformamide (DMF) 10 mg/mL [7]
Ethanol 30 mg/mL [7]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL [7]

Note: The aqueous solubility of 22 mg/mL was reported for a preparation used in in vivo
assays.[5] Other sources have reported it as "insoluble in water,” which may refer to its
solubility in pure, unformulated water.

Stability Profile

Detailed stability studies for VCC234718 under various conditions such as pH, temperature,
and light, as per ICH guidelines, are not extensively available in the public domain. However,
based on product information from various suppliers and research articles, the following
storage recommendations can be made to ensure the integrity of the compound.

Solid State Stability

When stored as a solid powder, VCC234718 is stable for up to 3 years at -20°C.

Solution Stability
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Stock solutions of VCC234718 in DMSO can be stored for up to 2 years at -80°C and for 1 year
at -20°C.[6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to
aliquot stock solutions into single-use volumes.

Microsomal Stability

VCC234718 has been reported to exhibit "favorable microsome stability," suggesting a degree
of resistance to metabolic degradation in liver microsomes.

Experimental Protocols
In Vitro Kinase Assay Buffer

An in vitro kinase assay to determine the IC50 of VCC234718 against FAK can be performed
using a buffer with the following composition:

50 mM HEPES (pH 7.5)

25 mM NacCl

10 mM MnCI2

0.1 mM Sodium Orthovanadate

0.01% Bovine Serum Albumin (BSA)

50 uM ATP

The reaction is typically incubated for 5 minutes at room temperature.[3]

In Vivo Formulation

For oral administration in animal models, VCC234718 has been formulated in the following
ways:

e Aqueous Solution: Dissolved in water at a concentration of up to 22 mg/mL.[5]

e Suspension: Formulated in 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water.
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Mechanism of Action and Signaling Pathway

VCC234718 is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine
kinase that plays a crucial role in cell signaling initiated by integrins and growth factor
receptors. FAK activation triggers downstream pathways that regulate cell survival,
proliferation, migration, and angiogenesis. By inhibiting FAK, VCC234718 blocks the
autophosphorylation of FAK at Tyr397, which in turn can prevent the activation of downstream
signaling cascades such as the PI3K/Akt and MAPK pathways.[4]

FAK Signaling Pathway Inhibition by VCC234718
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Caption: Inhibition of FAK by VCC234718 blocks downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Study
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Start: Tumor Cell Implantation

Prepare VCC234718 Formulation
(e.g., in water or CMC/Tween 80)

Administer VCC234718 or Vehicle
(e.g., oral gavage, twice daily)

Repeat for
duration of study

Monitor Tumor Growth
(e.g., caliper measurements)

Endpoint Analysis:

- Tumor Weight
- Biomarker Analysis (p-FAK)
- Histology

End of Study

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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